molecular formula C8H11BrN2OS B6611280 (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone CAS No. 2763755-13-9

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone

Cat. No. B6611280
CAS RN: 2763755-13-9
M. Wt: 263.16 g/mol
InChI Key: OEAOUUMQBKGLQO-UHFFFAOYSA-N
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Description

2-Aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone (AEBILS) is a synthetic compound with potential applications in a variety of fields, including medicine and pharmaceuticals. AEBILS is a small molecule, containing two nitrogen atoms and two sulfur atoms, and is an analog of the natural product sulfanilamide. It has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial properties, and has shown promise in laboratory experiments. Potential future directions for research will also be discussed.

Mechanism Of Action

The exact mechanism of action of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The inhibition of COX-2 may explain the anti-inflammatory effects of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone may also act as an inhibitor of certain transcription factors, which may explain its anti-tumor effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone are still being studied. In laboratory experiments, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been shown to inhibit the growth of certain tumor cell lines, and to reduce inflammation in animal models. It has also been shown to have anti-microbial properties, and to be effective against a range of bacterial and fungal species. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been shown to be an agonist of the PPAR-gamma receptor, which is involved in the regulation of glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

The advantages of using (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is a small molecule, making it easy to work with and study. However, there are some limitations to using (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone in laboratory experiments. For example, the exact mechanism of action of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is still not fully understood, and further research is needed to elucidate its mechanism of action. Additionally, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is not approved for use in humans, and therefore cannot be used in clinical trials.

Future Directions

There are a number of potential future directions for research into (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone. These include further research into the mechanism of action of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone, as well as research into its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone is needed to better understand its potential applications. Finally, research into the safety and efficacy of (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone in humans is needed to determine whether it could be used as a therapeutic agent.

Synthesis Methods

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone can be synthesized from commercially available starting materials using a three-step method. The first step involves the reaction of 3-bromophenyl-2-aminoethanol with thionyl chloride in the presence of a base to form the iminium salt. The second step involves the reaction of the iminium salt with lambda6-sulfanone to form the desired product. Finally, the product is purified by recrystallization. The overall yield of the synthesis is approximately 70%.

Scientific Research Applications

(2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial properties. In laboratory experiments, (2-aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone has been shown to inhibit the growth of certain tumor cell lines, and to reduce inflammation in animal models. It has also been shown to have anti-microbial properties, and to be effective against a range of bacterial and fungal species.

properties

IUPAC Name

2-[(3-bromophenyl)sulfonimidoyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,11H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAOUUMQBKGLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=N)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(3-bromophenyl)imino-lambda6-sulfanone

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